Ned 19

Description

BenchChem offers high-quality Ned 19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ned 19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

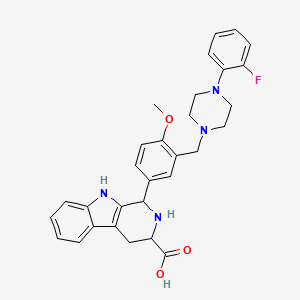

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ned-19: A Technical Guide to its Antagonism of NAADP-Mediated Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ned-19 is a pivotal pharmacological tool for investigating the nuanced roles of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling. As a selective, membrane-permeant, and non-competitive antagonist, Ned-19 has been instrumental in elucidating the function of two-pore channels (TPCs) and lysosomal Ca²⁺ stores in a myriad of cellular processes. This technical guide provides an in-depth exploration of Ned-19's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The NAADP Signaling Pathway

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca²⁺-mobilizing second messenger, acting on acidic organelles such as lysosomes and endosomes to trigger the release of Ca²⁺.[1][2] This release is primarily mediated by two-pore channels (TPCs), which are ion channels located on the membranes of these organelles.[3][4][5] The NAADP-TPC signaling axis is crucial for a diverse range of physiological and pathophysiological processes, including T-cell activation, cancer progression, and cardiovascular function.[1][5][6]

Ned-19: A Selective Antagonist of NAADP Signaling

Ned-19 was identified through a virtual screening strategy as a potent and selective antagonist of NAADP-mediated Ca²⁺ signaling.[6][7] It is a cell-permeant molecule, allowing for its use in intact cell systems.[7] The antagonism by Ned-19 is non-competitive, suggesting that it does not directly compete with NAADP for the same binding site on its receptor.[7][8]

Molecular Target and Specificity

The primary molecular target of Ned-19 is the NAADP receptor complex, which is functionally coupled to TPCs.[6][9] While the exact binding site of Ned-19 is not fully elucidated, it is thought to interact directly or indirectly with TPCs on acidic organelles.[6][9] Importantly, Ned-19 demonstrates high selectivity for the NAADP pathway. Studies have shown that it does not affect Ca²⁺ release mediated by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[6][7]

Quantitative Data Summary

The inhibitory potency of Ned-19 and its analogs has been characterized in various biological systems. The following tables summarize the key quantitative data.

| Compound | Parameter | Value | Biological System | Reference |

| Ned-19 | IC₅₀ | 65 nM | NAADP-mediated Ca²⁺ signaling | [8][10] |

| Ned-19 | IC₅₀ | 3 µM | Glucose-induced Ca²⁺ increases in pancreatic islets | [7] |

| cis-Ned 19 | IC₅₀ | 800 nM | Ca²⁺ release | |

| cis-Ned 19 | IC₅₀ | 15 µM | [³²P]NAADP binding | |

| Ned-19.4 | IC₅₀ | 10 µM | NAADP-mediated Ca²⁺ release | [11] |

| Ned-20 | IC₅₀ | 1.2 µM | [³²P]NAADP binding | [12] |

Table 1: Inhibitory Concentrations (IC₅₀) of Ned-19 and its Analogs.

| Compound | Concentration | Effect | Biological System | Reference |

| Ned-19 | 100 µM | Eliminated NAADP-mediated Ca²⁺ release | Sea urchin egg homogenates | [7] |

| Ned-19 | 125 µM | Blocked NAADP-mediated Ca²⁺ spiking | Mouse pancreatic beta cells | [7] |

| Ned-19 | 25-100 µM | Reduced cell proliferation and induced apoptosis | Melanoma cells | [8] |

| trans-Ned 19 | 100 µM | Inhibited TCR-mediated Ca²⁺ flux | Murine naïve CD4⁺ T cells | [1] |

| Ned-19 | 100 µM | Inhibited NAADP-induced Ca²⁺ release | Metastatic colorectal cancer cells | [13] |

Table 2: Effective Concentrations of Ned-19 in Various Experimental Systems.

Experimental Protocols

The characterization of Ned-19's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenates

This assay is a foundational method for studying NAADP-mediated Ca²⁺ release and its inhibition.

Methodology:

-

Homogenate Preparation: Sea urchin eggs are homogenized in a buffer containing a low concentration of EGTA to chelate free Ca²⁺.

-

Fluorescent Ca²⁺ Indicator Loading: The homogenate is incubated with a fluorescent Ca²⁺ indicator dye, such as Fluo-4, which increases its fluorescence intensity upon binding to Ca²⁺.

-

Establishment of a Stable Baseline: The fluorescence is monitored until a stable baseline is achieved.

-

Pre-incubation with Antagonist: The homogenate is pre-incubated with the desired concentration of Ned-19 or vehicle control for a specified period (e.g., 3-5 minutes).[12]

-

Initiation of Ca²⁺ Release: A submaximal concentration of NAADP (e.g., 50 nM) is added to the homogenate to induce Ca²⁺ release.[12]

-

Fluorescence Measurement: The change in fluorescence is recorded using a fluorometer to quantify the amount of Ca²⁺ released.

-

Data Analysis: The peak fluorescence change in the presence of the antagonist is compared to the control to determine the percentage of inhibition and calculate the IC₅₀ value.

[³²P]NAADP Radioreceptor Binding Assay

This assay is used to determine the binding affinity of compounds to the NAADP receptor.

Methodology:

-

Membrane Preparation: A membrane fraction rich in NAADP receptors is prepared from a suitable source, such as sea urchin eggs.

-

Incubation: The membranes are incubated with a fixed concentration of radiolabeled [³²P]NAADP and varying concentrations of the unlabeled competitor (e.g., Ned-19, Ned-20).

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound [³²P]NAADP from the free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The amount of bound [³²P]NAADP is plotted against the concentration of the competitor to generate a competition curve, from which the IC₅₀ for binding can be determined.

Intracellular Ca²⁺ Imaging in Intact Cells

This technique allows for the visualization and quantification of Ca²⁺ dynamics in living cells.

Methodology:

-

Cell Culture and Loading: Adherent or suspension cells are cultured under appropriate conditions. The cells are then loaded with a cell-permeant fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) by incubation in a physiological buffer.

-

Pre-incubation with Antagonist: The loaded cells are pre-incubated with Ned-19 or a vehicle control for a defined period (e.g., 1 hour).[6]

-

Stimulation: The cells are stimulated with an agonist that induces NAADP-mediated Ca²⁺ release (e.g., anti-CD3 for T-cells, glucose for pancreatic beta cells).[6][7]

-

Image Acquisition: Fluorescence images are acquired over time using a fluorescence microscope equipped with a sensitive camera. For ratiometric dyes like Fura-2, images are acquired at two different excitation wavelengths.

-

Data Analysis: The fluorescence intensity or the ratio of fluorescence at the two wavelengths is quantified over time for individual cells or populations of cells. The peak Ca²⁺ response, area under the curve, or frequency of Ca²⁺ oscillations are then compared between control and Ned-19-treated cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to Ned-19's mechanism of action.

Caption: NAADP signaling pathway and the inhibitory action of Ned-19.

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

Ned-19 stands as an indispensable tool for dissecting the intricate roles of NAADP-mediated Ca²⁺ signaling. Its selectivity and cell-permeability have enabled significant advancements in our understanding of lysosomal Ca²⁺ dynamics and the function of TPCs in health and disease. This technical guide provides a comprehensive overview of Ned-19's mechanism of action, empowering researchers to effectively utilize this potent antagonist in their investigations of this critical signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Endolysosomal Two-Pore Channels to Treat Cardiovascular Disorders in the Novel COronaVIrus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Ned 19 | NAADP inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Ned-19 as a Selective NAADP Antagonist: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is an exceptionally potent intracellular second messenger responsible for mobilizing calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2][3] This signaling pathway is distinct from the well-characterized inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) systems, which primarily target the endoplasmic reticulum.[4][5] The discovery of Ned-19, a potent and cell-permeant small molecule, has provided a critical pharmacological tool to selectively investigate the physiological and pathological roles of the NAADP pathway.[6][7] Developed through virtual screening, Ned-19 exhibits high selectivity for NAADP-mediated Ca²⁺ release, with minimal impact on IP₃ or cADPR signaling pathways.[6][8] This guide provides an in-depth technical overview of Ned-19, its mechanism of action, its selectivity profile, and the experimental protocols used to characterize its function, serving as a core resource for professionals in cellular signaling and drug discovery.

The NAADP Signaling Pathway and Ned-19's Mechanism of Action

NAADP is the most potent endogenous Ca²⁺-releasing messenger identified to date, active at nanomolar concentrations.[2][4][5] Its primary targets are the Two-Pore Channels (TPCs), a family of ion channels located on the membrane of endo-lysosomal vesicles.[3][4][9] Upon binding NAADP, TPCs open to release Ca²⁺ from these acidic stores into the cytosol.[3] This initial, localized Ca²⁺ release can act as a trigger, amplified by other mechanisms like Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) or IP₃ receptors (IP₃Rs), to generate a global cellular Ca²⁺ signal.[4][5][10]

Ned-19 functions as a selective, non-competitive antagonist of the NAADP signaling pathway.[6][7][11] While its precise binding site is still under investigation, evidence suggests it acts directly on or in close proximity to the TPC channel complex, preventing the Ca²⁺ release initiated by NAADP.[7][11][12] Studies using Ned-19 analogues suggest a complex interaction, potentially involving two distinct sites on the NAADP receptor complex: a high-affinity "locking" site responsible for desensitization and a lower-affinity "opening" site for activation, with different analogues selectively affecting these functions.[13][14][15]

Signaling Pathway Visualization

The following diagram illustrates the NAADP signaling cascade and the inhibitory action of Ned-19.

Caption: NAADP signaling pathway and the inhibitory point of Ned-19.

Quantitative Data: Selectivity and Potency of Ned-19

The utility of Ned-19 as a research tool is defined by its high selectivity for the NAADP pathway over other major Ca²⁺ release mechanisms. Experiments, particularly in sea urchin egg homogenates, have quantified this selectivity. Ned-19 effectively blocks NAADP-induced Ca²⁺ release at micromolar concentrations while having a negligible effect on Ca²⁺ release triggered by IP₃ or cADPR.[6]

| Parameter | Target Pathway | Agonist | Ned-19 Effect | Reference System | Source |

| IC₅₀ | NAADP | NAADP (35 nM) | ~2 µM | Sea Urchin Egg Homogenate | [6] |

| Binding Affinity (Kᵢ) | NAADP Receptor | [³²P]NAADP | ~6 µM | Sea Urchin Egg Binding Protein | [6] |

| Inhibition (%) | NAADP | NAADP | 94.6% inhibition at 100 µM | Sea Urchin Egg Homogenate | [6] |

| Inhibition (%) | IP₃ | IP₃ (1 µM) | 13% inhibition at 100 µM (not statistically significant) | Sea Urchin Egg Homogenate | [6] |

| Inhibition (%) | cADPR | cADPR (300 nM) | No inhibition at 100 µM | Sea Urchin Egg Homogenate | [6] |

| Antagonism Type | NAADP | NAADP | Non-competitive / Uncompetitive | Sea Urchin Egg Homogenate | [6] |

| Effect on TPC2 | NAADP | NAADP (10 nM) | Potentiation at nM, Inhibition at 1 µM | Single-channel recording | [11] |

Note: The observed antagonism can appear complex. In sea urchin egg homogenates, Ned-19 reduces the maximum Ca²⁺ release and shifts the EC₅₀, suggesting uncompetitive antagonism.[6] In single-channel studies of TPC2, Ned-19 shows a dual effect: potentiation of NAADP activation at nanomolar concentrations and non-competitive inhibition at micromolar concentrations.[11]

Logical Diagram of Selectivity

This diagram illustrates the specific action of Ned-19 among the three major intracellular Ca²⁺ release pathways.

Caption: Logical diagram showing Ned-19's selective inhibition.

Experimental Protocols: Assessing Ned-19 Activity

The sea urchin egg homogenate bioassay is a foundational method for studying NAADP signaling and its antagonists due to its robust and reproducible nature.[6]

Protocol: Ca²⁺ Release Bioassay in Sea Urchin Egg Homogenate

Objective: To measure the effect of Ned-19 on Ca²⁺ release induced by NAADP, IP₃, and cADPR.

Materials:

-

Sea urchin eggs (e.g., Lytechinus pictus)

-

Homogenization Medium: 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl₂, pH 7.2.

-

Intracellular-like Medium: Similar to homogenization medium but may contain ATP and an ATP-regenerating system (creatine phosphate and creatine kinase).

-

Ca²⁺-sensitive fluorescent dye: Fluo-3 or Calcium Green-5N (salt form).

-

Agonists: NAADP, IP₃, cADPR stock solutions.

-

Antagonist: Ned-19 stock solution in DMSO.

-

Vehicle Control: DMSO.

-

Fluorometer or plate reader capable of kinetic fluorescence measurements.

Methodology:

-

Homogenate Preparation:

-

Wash sea urchin eggs in artificial seawater.

-

Resuspend eggs in ice-cold Homogenization Medium.

-

Homogenize the egg suspension using a Dounce homogenizer on ice until >95% of cells are lysed.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and debris. The supernatant contains the Ca²⁺-storing vesicles.

-

-

Ca²⁺ Loading:

-

Dilute the homogenate into Intracellular-like Medium containing ATP, an ATP-regenerating system, and the fluorescent Ca²⁺ indicator.

-

Incubate at room temperature to allow vesicles to sequester Ca²⁺ via ATP-dependent pumps. The fluorescence signal will decrease as Ca²⁺ is taken up from the medium into the vesicles.

-

-

Antagonist Incubation:

-

Once the fluorescence signal is stable (indicating Ca²⁺ loading is complete), add Ned-19 (e.g., to a final concentration of 100 µM) or an equivalent volume of DMSO (vehicle control) to the cuvette/well.

-

Incubate for a defined period (e.g., 3-5 minutes) to allow the antagonist to interact with its target.[6]

-

-

Agonist Challenge & Data Acquisition:

-

Place the cuvette in the fluorometer and begin recording baseline fluorescence.

-

Add a specific agonist at its approximate EC₅₀ concentration (e.g., 35 nM NAADP, 1 µM IP₃, or 300 nM cADPR).[6]

-

Continue recording the fluorescence signal. An increase in fluorescence corresponds to Ca²⁺ release from the vesicles into the medium.

-

Record until the signal peaks and begins to decline.

-

-

Data Analysis:

-

Quantify the peak increase in fluorescence (amplitude) for each condition (control vs. Ned-19).

-

Calculate the percentage of inhibition by comparing the amplitude in the presence of Ned-19 to the control response.

-

For IC₅₀ determination, repeat the experiment with a range of Ned-19 concentrations and plot the percentage of inhibition against the antagonist concentration.

-

Experimental Workflow Visualization

Caption: Workflow for assessing Ned-19's effect on Ca²⁺ release.

Applications and Future Directions

Ned-19 has been instrumental in implicating NAADP signaling in a wide array of physiological processes, including T-cell activation, glucose sensing in pancreatic beta-cells, neurotransmission, and cardiovascular function.[6][16][17][18] Its use in in vitro and in vivo models continues to unravel the complexity of Ca²⁺ signaling.

For drug development professionals, the NAADP/TPC axis represents a novel therapeutic target. The specificity of Ned-19 provides a chemical scaffold for the development of next-generation antagonists with improved potency and pharmacokinetic properties. Such compounds could have therapeutic potential in inflammatory diseases, metabolic disorders, and certain cancers where TPC activity is dysregulated.[17] Further research is needed to fully elucidate the molecular interactions between Ned-19 and the TPC complex and to explore the therapeutic window for modulating this fundamental signaling pathway.

References

- 1. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAADP signaling revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]

- 6. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. MASTER-NAADP: a membrane permeable precursor of the Ca2+ mobilizing second messenger NAADP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor. — Department of Pharmacology [pharm.ox.ac.uk]

- 16. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery of Ned-19: A Virtual Screening Approach to Unraveling NAADP Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, playing a critical role in a diverse range of cellular processes.[1] However, the lack of selective, cell-permeant antagonists has long hampered the study of its signaling pathways. This guide details the discovery of Ned-19, a selective and membrane-permeant NAADP antagonist, identified through an innovative virtual screening strategy. Ned-19 has since become an invaluable chemical probe for elucidating the physiological and pathological roles of NAADP-mediated Ca²⁺ signaling.[1][2]

The Virtual Screening Cascade: From In Silico to a Potent Antagonist

The discovery of Ned-19 was born out of a ligand-based virtual screening approach, leveraging the known three-dimensional shape and electrostatic properties of NAADP to identify novel small molecules with antagonistic potential.[1][2] This computational strategy allowed for the rapid and cost-effective screening of millions of compounds from the ZINC chemical library.[1]

The top-ranking commercially available compounds were then subjected to a biological screening assay using sea urchin egg homogenates, a well-established model for studying NAADP-induced Ca²⁺ release.[1] This tiered approach, from computational filtering to biological validation, proved highly effective in identifying Ned-19 as a potent and selective antagonist of NAADP signaling.

Quantitative Profile of Ned-19

Ned-19 exhibits potent and selective antagonism of NAADP-mediated Ca²⁺ signaling. Its efficacy has been characterized across various experimental systems, with key quantitative metrics summarized below.

| Parameter | Value | System | Reference |

| IC₅₀ (NAADP-mediated Ca²⁺ release) | 65 nM | Sea Urchin Egg Homogenate | [3] |

| IC₅₀ (Glucose-induced Ca²⁺ increase) | 3 µM | Mouse Pancreatic Islets | |

| [³²P]NAADP Binding Inhibition (IC₅₀) | 15 µM | Sea Urchin Egg Homogenate | [4] |

| Predicted LogP | 3.68 | ChemOffice Ultra |

The NAADP Signaling Pathway and the Action of Ned-19

NAADP triggers the release of Ca²⁺ from acidic intracellular stores, such as lysosomes. This initial Ca²⁺ release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) through IP₃ and ryanodine receptors, leading to a global cytoplasmic Ca²⁺ signal. Ned-19 acts as a non-competitive antagonist of the NAADP receptor, effectively blocking the initial Ca²⁺ release from acidic stores and thereby inhibiting the entire downstream signaling cascade.[5]

Key Experimental Protocols

The identification and characterization of Ned-19 relied on robust and reproducible experimental methodologies.

Virtual Screening Protocol

-

Ligand Preparation: The three-dimensional structure of NAADP was used as the query ligand.

-

Database Screening: The ZINC database, a library of commercially available compounds, was screened for molecules with 3D shape and electrostatic similarity to NAADP.

-

Compound Ranking: Hits were ranked based on their similarity scores.

-

Selection for Biological Assay: The top-ranking, commercially available compounds were selected for biological validation.

Sea Urchin Egg Homogenate Ca²⁺ Release Assay

This cell-free system is the gold standard for studying NAADP-mediated Ca²⁺ release.[3][6][7]

-

Homogenate Preparation:

-

Sea urchin eggs are collected and dejellied.

-

The eggs are washed and then homogenized in an ice-cold intracellular medium.

-

The homogenate is centrifuged to remove cellular debris, and the supernatant is used for the assay.

-

-

Ca²⁺ Measurement:

-

The homogenate is loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-3).

-

A baseline fluorescence is established.

-

Ned-19 or a vehicle control is added to the homogenate and incubated.

-

NAADP is then added to trigger Ca²⁺ release, and the change in fluorescence is monitored using a fluorometer.

-

The inhibitory effect of Ned-19 is quantified by comparing the Ca²⁺ release in its presence to the control.

-

Intact Cell Ca²⁺ Imaging in Mouse Pancreatic β-Cells

This assay demonstrates the cell-permeability and efficacy of Ned-19 in a mammalian cell system.

-

Cell Preparation: Pancreatic islets are isolated and dispersed into single β-cells.

-

Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Perfusion and Stimulation:

-

Cells are placed in a perfusion chamber on a microscope stage.

-

They are pre-incubated with Ned-19 or a vehicle control.

-

Cells are then stimulated with a high concentration of glucose to induce NAADP-mediated Ca²⁺ oscillations.

-

-

Image Acquisition and Analysis:

-

Fluorescence images are captured over time.

-

The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular Ca²⁺ concentration.

-

The effect of Ned-19 on the amplitude and frequency of glucose-induced Ca²⁺ oscillations is analyzed.

-

Conclusion

The discovery of Ned-19 through a well-designed virtual screening campaign represents a significant milestone in the study of NAADP signaling. This potent, selective, and cell-permeant antagonist has provided researchers with a critical tool to dissect the intricate roles of NAADP in health and disease. The methodologies outlined in this guide provide a framework for the continued exploration of NAADP signaling and the discovery of novel modulators of this important pathway.

References

- 1. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a chemical probe for NAADP by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Ned-19 in Blocking NAADP-Mediated Ca2+ Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent and ubiquitous intracellular second messenger, mobilizing calcium ions (Ca²⁺) from acidic organelles, primarily lysosomes.[1][2] This initial localized Ca²⁺ release can then be amplified into a global cellular signal through Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs). The primary molecular targets for NAADP are believed to be the two-pore channels (TPCs), which are located on the membranes of endosomes and lysosomes.[2][3]

Given the critical role of NAADP in a multitude of cellular processes, from fertilization and proliferation to neurotransmission and apoptosis, the development of specific pharmacological tools to probe its signaling pathways has been a key area of research.[1][4] Ned-19 is a selective, cell-permeant, non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1][5] Its discovery through virtual screening has provided researchers with a valuable tool to investigate the physiological and pathological roles of the NAADP pathway.[5] This technical guide provides an in-depth overview of the core principles of Ned-19 action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Ned-19 Inhibition of NAADP Signaling

The inhibitory potency of Ned-19 on NAADP-mediated Ca²⁺ signaling varies across different experimental systems and conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (NAADP-mediated Ca²⁺ release) | 2 µM | Sea urchin egg homogenate | [5] |

| IC₅₀ (NAADP-mediated Ca²⁺ release) | 65 nM | Sea urchin egg homogenate | [6] |

| IC₅₀ (Glucose-induced Ca²⁺ increases) | 3 µM | Mouse pancreatic islets | [5] |

| IC₅₀ ([³²P]NAADP binding) | 6 µM | Sea urchin egg binding protein | [5] |

| IC₅₀ ([³²P]NAADP binding) | 4 µM | Sea urchin egg homogenate | [7] |

| Effective Concentration (Inhibition of NAADP-induced Ca²⁺ spiking) | 125 µM | Mouse pancreatic beta cells | [5] |

| Effective Concentration (Inhibition of NAADP-induced Ca²⁺ release) | 100 µM | Intact sea urchin egg | [5] |

| Effective Concentration (Inhibition of TCR-mediated Ca²⁺ flux) | 100 µM (complete inhibition) | Naïve CD4+ T cells | [1] |

| Effective Concentration (Inhibition of TCR-mediated Ca²⁺ flux) | 250-300 µM | Memory CD4+ T cells | [1] |

| Effective Concentration (Suppression of NAADP-AM-evoked Ca²⁺ mobilization) | 100 µM | Human cardiac mesenchymal stromal cells | [2] |

| Effective Concentration (Inhibition of FBS-induced Ca²⁺ response) | 100 µM | Metastatic colorectal cancer cells | [8] |

| Effective Concentration (Reduction of cell proliferation) | 25-100 µM | B16 melanoma cells | |

| Effective Concentration (Induction of apoptosis) | 25-100 µM | B16 melanoma cells | |

| Concentration for TPC2 Inhibition | 1 µM (non-competitive inhibition) | Direct application to TPC2 | [1][9] |

| Concentration for TPC2 Potentiation | 30-100 nM | Direct application to TPC2 | [1][9] |

Signaling Pathways and Experimental Workflows

NAADP-Mediated Ca²⁺ Signaling and Ned-19 Inhibition

The following diagram illustrates the generally accepted model of NAADP-mediated Ca²⁺ signaling. An external stimulus leads to the production of NAADP, which then binds to its receptor, believed to be associated with TPCs on the lysosomal membrane. This binding triggers the release of Ca²⁺ from the lysosome, which can then evoke further Ca²⁺ release from the endoplasmic reticulum. Ned-19 acts as an antagonist at the NAADP receptor, blocking this entire cascade.

Caption: NAADP signaling pathway and the inhibitory action of Ned-19.

Experimental Workflow for Assessing Ned-19 Efficacy

This diagram outlines a typical experimental workflow to determine the inhibitory effect of Ned-19 on NAADP-mediated Ca²⁺ release in a cellular context.

Caption: A typical workflow for evaluating Ned-19's effect on Ca²⁺ signaling.

Experimental Protocols

Intracellular Calcium Imaging with Ned-19

This protocol is a generalized procedure for measuring the effect of Ned-19 on NAADP-mediated Ca²⁺ transients in adherent cells.

Materials:

-

Adherent cells of interest

-

Cell culture medium

-

Glass-bottomed imaging dishes

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Ned-19

-

DMSO (vehicle for Ned-19)

-

NAADP agonist (e.g., NAADP-AM) or other stimulus

-

Fluorescence microscope with a perfusion system and appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells onto glass-bottomed imaging dishes and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading solution of the Ca²⁺ indicator in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

-

-

Pre-incubation with Ned-19:

-

Prepare stock solutions of Ned-19 in DMSO.

-

Dilute the Ned-19 stock solution to the desired final concentrations in HBSS. It is crucial to also prepare a vehicle control with the same final concentration of DMSO.

-

Incubate the cells with the Ned-19 solutions or vehicle control for a predetermined time (e.g., 30 minutes) before stimulation.

-

-

Image Acquisition:

-

Mount the imaging dish on the fluorescence microscope.

-

Acquire a baseline fluorescence reading for a few minutes.

-

Perfuse the cells with the stimulus (e.g., NAADP-AM) while continuously recording the fluorescence.

-

For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at ~510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

-

-

Data Analysis:

-

The ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 (F340/F380) or the change in fluorescence intensity for Fluo-4 (ΔF/F₀) is calculated to represent the intracellular Ca²⁺ concentration.

-

Compare the Ca²⁺ response in Ned-19-treated cells to the vehicle control to determine the extent of inhibition.

-

Generate dose-response curves by plotting the percentage of inhibition against the concentration of Ned-19 to calculate the IC₅₀.

-

[³²P]NAADP Radioligand Binding Assay

This protocol describes a method to assess the ability of Ned-19 to compete with radiolabeled NAADP for binding to its receptor in a cell homogenate preparation.

Materials:

-

Cell or tissue source of NAADP receptors (e.g., sea urchin eggs)

-

Homogenization buffer

-

[³²P]NAADP (radioligand)

-

Ned-19

-

Unlabeled NAADP (for determining non-specific binding)

-

Scintillation fluid and vials

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Preparation of Cell Homogenate:

-

Homogenize the cells or tissues in a suitable buffer.

-

Centrifuge the homogenate to pellet cellular debris and obtain a membrane fraction enriched in NAADP receptors.

-

Resuspend the membrane fraction in the binding buffer.

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, add a constant amount of the membrane preparation.

-

Add increasing concentrations of unlabeled Ned-19.

-

For determining non-specific binding, add a high concentration of unlabeled NAADP to a separate set of tubes.

-

For total binding, add only the binding buffer.

-

Add a constant, low concentration of [³²P]NAADP to all tubes.

-

Incubate the reactions for a specific time at a defined temperature (e.g., 30 minutes at 4°C) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification of Binding:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³²P]NAADP binding against the concentration of Ned-19.

-

Fit the data to a competition binding equation to determine the IC₅₀ of Ned-19 for NAADP binding.

-

Specificity and Off-Target Effects

While Ned-19 is a highly selective antagonist for the NAADP signaling pathway, it is crucial for researchers to consider potential off-target effects.[5] Studies have shown that Ned-19 does not significantly affect Ca²⁺ release mediated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][5] However, at different concentrations, Ned-19 can have varied effects. For instance, in direct application to TPC2, nanomolar concentrations of Ned-19 can potentiate NAADP activation, while micromolar concentrations are inhibitory.[1][9] It is therefore recommended to use the lowest effective concentration of Ned-19 and to include appropriate controls to validate the specificity of its effects in the experimental system being studied. The inactive analog, Ned-20, which does not inhibit NAADP-mediated Ca²⁺ release, can be a useful negative control in some experimental contexts.[7]

Conclusion and Future Directions

Ned-19 has proven to be an indispensable tool for dissecting the complex roles of NAADP-mediated Ca²⁺ signaling in a wide array of biological processes. Its cell-permeant nature and high selectivity make it a powerful antagonist for both in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ned-19 in their investigations.

Future research will likely focus on the development of even more potent and specific modulators of the NAADP signaling pathway. A deeper understanding of the molecular interactions between Ned-19 and the NAADP receptor complex will be crucial for the rational design of next-generation pharmacological tools. Such advancements will undoubtedly accelerate our understanding of the intricate roles of NAADP in health and disease, and may pave the way for novel therapeutic strategies targeting this important signaling pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 3. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cell-Permeant Properties of Ned 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned 19 is a potent and selective antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a crucial second messenger in intracellular calcium (Ca²⁺) signaling.[1][2][3] Its cell-permeant nature makes it an invaluable tool for investigating the physiological and pathological roles of the NAADP pathway in a variety of cellular processes, including proliferation, apoptosis, and signal transduction.[1][4] This technical guide provides a comprehensive overview of the cell-permeant properties of Ned 19, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it modulates.

Core Properties and Mechanism of Action

Ned 19 functions as a non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1][3] It is believed to interact with Two-Pore Channels (TPCs) on acidic organelles like lysosomes, which are the primary targets of NAADP.[2][4][5] By blocking these channels, Ned 19 prevents the release of Ca²⁺ from these intracellular stores, thereby inhibiting downstream cellular events triggered by NAADP.[2][3][4] The molecule was identified through virtual screening and has a predicted Log P of 3.68, indicating its cell-permeant characteristics.[3][5]

Quantitative Data Summary

The efficacy of Ned 19 has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (NAADP-mediated Ca²⁺ signaling) | 65 nM | Sea urchin egg homogenate | [1][4] |

| IC₅₀ ([³²P]NAADP binding) | 4 µM | Sea urchin egg homogenate | [4] |

| IC₅₀ (Ca²⁺ release inhibition) | 800 nM | Not specified | |

| IC₅₀ ([³²P]NAADP binding) | 15 µM | Not specified |

| Cellular Effect | Effective Concentration | Cell Type | Reference |

| Reduction of cell proliferation | 25-100 µM | B16 melanoma cells | [1][4] |

| Induction of apoptosis | 25-100 µM | B16 melanoma cells | [1][4] |

| Inhibition of glucose-induced Ca²⁺ oscillations | 100 µM | Mouse pancreatic islets | [3] |

| Inhibition of NAADP-induced Ca²⁺ spiking | 125 µM | Mouse pancreatic beta cells | [3][5] |

| Inhibition of TCR-mediated Ca²⁺ flux | 300 µM | Murine memory CD4+ T cells | [2] |

| Inhibition of parasite growth | 100 µM | Plasmodium falciparum | [6] |

| Inhibition of FBS-induced cell proliferation | 100 µM | Human cardiac mesenchymal stromal cells | [7] |

Signaling Pathways Modulated by Ned 19

Ned 19 primarily targets the NAADP-mediated calcium signaling pathway, which originates from acidic organelles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Ned 19.

Calcium Imaging in Intact Cells

This protocol is adapted from studies on sea urchin eggs and mammalian cells.[3][5]

Objective: To measure changes in intracellular Ca²⁺ concentration in response to NAADP and the inhibitory effect of Ned 19.

Materials:

-

Cells of interest (e.g., sea urchin eggs, pancreatic beta cells, T cells)

-

Appropriate cell culture medium or buffer (e.g., artificial seawater, Krebs-Ringer buffer)

-

Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM, Oregon Green 488-BAPTA Dextran)

-

Ned 19 stock solution (in DMSO)

-

NAADP solution

-

Microscope equipped for fluorescence imaging

-

Microinjection apparatus (if applicable)

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate cells on a suitable imaging dish.

-

Load cells with a Ca²⁺ indicator dye according to the manufacturer's instructions. For example, incubate with Fluo-4 AM (1-5 µM) for 30-60 minutes at 37°C.

-

Wash cells to remove excess dye.

-

-

Ned 19 Incubation:

-

Pre-incubate a subset of the cells with the desired concentration of Ned 19 (e.g., 100-125 µM) in the bathing solution for a specified time (e.g., 30-60 minutes). A vehicle control (DMSO) should be run in parallel.

-

-

Stimulation and Imaging:

-

Mount the imaging dish on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with NAADP. This can be done by microinjection of NAADP directly into the cells or by applying a cell-permeant NAADP analogue (NAADP-AM).[2][3][5]

-

Record the fluorescence changes over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes).

-

Compare the Ca²⁺ response in control cells versus Ned 19-treated cells.

-

Radioligand Displacement Binding Assay

This protocol is based on methods used with sea urchin egg homogenates.[3]

Objective: To determine the binding affinity of Ned 19 to the NAADP receptor.

Materials:

-

Sea urchin egg homogenate (as a source of NAADP receptors)

-

[³²P]NAADP (radioligand)

-

Ned 19

-

Incubation buffer

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a series of tubes, add a constant amount of sea urchin egg homogenate.

-

Add increasing concentrations of unlabeled Ned 19.

-

Include a control group with no unlabeled ligand (total binding) and a group with a high concentration of unlabeled NAADP (non-specific binding).

-

-

Incubation:

-

Add a constant, low concentration of [³²P]NAADP (e.g., 0.3 nM) to each tube.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound [³²P]NAADP from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Ned 19 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Ned 19 concentration to generate a competition curve and determine the IC₅₀ value.

-

Cell Proliferation Assay

This protocol is based on studies with B16 melanoma cells.[1]

Objective: To assess the effect of Ned 19 on cell proliferation.

Materials:

-

B16 melanoma cells (or other cell line of interest)

-

Complete cell culture medium

-

Ned 19 stock solution (in DMSO)

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Ned 19 (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

-

Proliferation Measurement:

-

At each time point, add the cell proliferation reagent to the wells according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the control group to determine the percentage of cell proliferation.

-

Plot cell proliferation against the concentration of Ned 19 to determine its effect.

-

Conclusion

Ned 19 is a well-characterized, cell-permeant antagonist of the NAADP signaling pathway. Its ability to selectively block NAADP-mediated Ca²⁺ release from acidic stores makes it an indispensable tool for elucidating the complex roles of this signaling cascade in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ned 19 in their investigations. The continued application of this potent chemical probe will undoubtedly lead to further significant discoveries in the field of intracellular Ca²⁺ signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ned-19 inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

An In-Depth Technical Guide to the Interaction of Ned-19 with Two-Pore Channels (TPCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore channels (TPCs) are a family of ion channels primarily located on the membranes of acidic organelles such as endosomes and lysosomes. They play a crucial role in intracellular calcium signaling, which governs a multitude of cellular processes. A key regulator of TPC activity is nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium-mobilizing second messenger. The synthetic small molecule, Ned-19, has emerged as a valuable pharmacological tool for probing the function of the NAADP-TPC signaling axis. This technical guide provides a comprehensive overview of the interaction between Ned-19 and TPCs, detailing the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action of Ned-19 on Two-Pore Channels

Ned-19 acts as a non-competitive antagonist of NAADP-mediated TPC activation.[1] It does not bind to the same site as NAADP but rather modulates channel activity through an allosteric mechanism. Structural studies with Arabidopsis thaliana TPC1 (AtTPC1) suggest that Ned-19 binds to the luminal faces of the pore domains (P1 and P2), potentially clamping them to the second voltage-sensing domain (VSD2) and thereby preventing channel opening. While AtTPC1 is not activated by NAADP, this provides a plausible model for how Ned-19 might directly block mammalian TPC channels.

Interestingly, the interaction of Ned-19 with TPCs is complex and concentration-dependent. At low nanomolar concentrations, Ned-19 can potentiate NAADP-induced TPC2 activation.[1] However, at higher micromolar concentrations, it acts as an inhibitor of TPC-mediated calcium release.[1] This dual functionality underscores the importance of careful dose-response studies when utilizing Ned-19 as a pharmacological probe. It is also important to note that the effect of Ned-19 is likely indirect, involving an accessory protein for NAADP-TPC binding.[2]

Quantitative Data: Ned-19 Interaction with TPCs

The following tables summarize the available quantitative data on the interaction of Ned-19 and its analogs with the NAADP/TPC signaling pathway. It is important to note that much of the data is derived from indirect measurements of NAADP-mediated calcium release rather than direct measurements of TPC currents.

Table 1: Inhibitory Potency (IC50) of Ned-19 and Analogs on NAADP-Mediated Ca2+ Release

| Compound | IC50 (Ca2+ Release) | Assay System | Reference |

| trans-Ned-19 | 65 nM | Sea urchin egg homogenate | [3] |

| cis-Ned-19 | 800 nM | Not specified | |

| Ned-19.4 (methyl ester) | 10 µM | Sea urchin egg homogenate | [3] |

Table 2: Inhibitory Potency (IC50) of Ned-19 and Analogs on [32P]NAADP Binding

| Compound | IC50 ([32P]NAADP Binding) | Assay System | Reference |

| trans-Ned-19 | Not specified | ||

| cis-Ned-19 | 15 µM | Not specified | |

| Ned-20 (stereoisomer) | 1.2 µM | Sea urchin egg homogenate | [3] |

Table 3: Concentration-Dependent Effects of Ned-19 on TPC2 Activity

| Ned-19 Concentration | Effect on TPC2 | Experimental Condition | Reference |

| Nanomolar (e.g., 100 nM) | Potentiation of NAADP activation | In the presence of 10 nM NAADP | [1] |

| Micromolar (e.g., 1 µM) | Non-competitive antagonism | In the presence of 10 nM NAADP | [1] |

Experimental Protocols

Calcium Imaging to Assess Ned-19 Activity

Calcium imaging is a widely used technique to indirectly measure the effect of Ned-19 on TPC activity by monitoring changes in intracellular calcium concentrations.

a. Cell Preparation and Dye Loading:

-

Culture cells of interest on glass coverslips suitable for microscopy.

-

Prepare a stock solution of a ratiometric calcium indicator dye such as Fura-2 AM in anhydrous DMSO.

-

On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye solubilization and cell loading.

-

Remove the culture medium from the cells and wash once with the physiological salt solution.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

After loading, wash the cells two to three times with the physiological salt solution to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active form of the dye inside the cells.

b. Imaging and Data Acquisition:

-

Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm using a cooled CCD camera.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply Ned-19 at the desired concentrations through the perfusion system and record the changes in the F340/F380 ratio.

-

To induce TPC-mediated calcium release, apply an NAADP analog or a relevant agonist.

-

The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

Endolysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity, including TPCs, on the membranes of isolated endolysosomes.

a. Enlargement of Endolysosomes:

-

Due to the small size of endosomes and lysosomes, it is often necessary to enlarge them before attempting to patch-clamp.

-

Treat cells with a substance like vacuolin-1 for several hours to induce the formation of large, swollen endolysosomes.[4] The optimal concentration and incubation time for vacuolin-1 will vary depending on the cell type.

b. Isolation of Enlarged Endolysosomes:

-

After treatment, gently rupture the plasma membrane of the cells using a patch pipette with a large tip opening to release the enlarged organelles into the extracellular solution.

c. Whole-Endolysosome Patch-Clamp Recording:

-

Using a standard patch-clamp setup, approach an isolated, enlarged endolysosome with a fire-polished patch pipette filled with an appropriate pipette solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the endolysosomal membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-endolysosome configuration. This allows for the measurement of the total ionic current across the entire endolysosomal membrane.

-

Apply voltage-clamp protocols to study the current-voltage relationship of TPC channels.

-

Ned-19 and other modulators can be applied to the bath solution (cytosolic side) to observe their effects on TPC currents.

Signaling Pathways and Visualizations

NAADP-TPC Signaling Pathway

The canonical NAADP signaling pathway involves the binding of NAADP to an as-yet-unidentified accessory protein, which in turn activates TPCs located on acidic organelles. This leads to the release of Ca2+ from these stores. This initial Ca2+ signal can be amplified through a process called calcium-induced calcium release (CICR), where the localized increase in Ca2+ triggers the opening of IP3 receptors (IP3Rs) and ryanodine receptors (RyRs) on the endoplasmic reticulum, leading to a global cytosolic Ca2+ signal. Ned-19 acts as an antagonist in this pathway, preventing the NAADP-mediated activation of TPCs.

Caption: NAADP-TPC Signaling Pathway and the inhibitory action of Ned-19.

Experimental Workflow for Studying Ned-19 and TPC Interaction

The following diagram outlines a typical experimental workflow for characterizing the interaction between Ned-19 and TPCs.

Caption: A typical experimental workflow for investigating Ned-19's interaction with TPCs.

Conclusion

Ned-19 is an indispensable tool for dissecting the physiological and pathological roles of the NAADP-TPC signaling pathway. Its complex, concentration-dependent effects as both a potentiator and an antagonist necessitate careful experimental design and interpretation. This technical guide provides a foundational understanding of Ned-19's interaction with TPCs, along with practical experimental protocols and a clear visualization of the underlying signaling pathway. For researchers and drug development professionals, a thorough grasp of these principles is essential for leveraging Ned-19 to its full potential in advancing our understanding of intracellular calcium signaling and developing novel therapeutics targeting TPC-related diseases.

References

- 1. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

Foundational Research on Ned-19 and Lysosomal Ca2+ Stores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on Ned-19, a pivotal antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. It delves into the core mechanisms by which Ned-19 modulates lysosomal Ca2+ stores, primarily through its interaction with two-pore channels (TPCs). This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of Ned-19's role as a chemical probe and its potential as a modulator of cellular processes governed by lysosomal Ca2+ signaling.

Introduction: The NAADP/Lysosomal Ca2+ Signaling Axis

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes Ca2+ from acidic organelles, most notably lysosomes.[1][2] This pathway is distinct from the canonical Ca2+ release mechanisms involving inositol trisphosphate (IP3) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[3] NAADP-mediated Ca2+ signaling plays a crucial role in a diverse array of cellular functions, including cell proliferation, differentiation, autophagy, and neurotransmission.[4][5][6]

The primary molecular targets of NAADP are the two-pore channels (TPCs), a family of ion channels located on the membranes of endosomes and lysosomes.[1][7] TPCs, particularly TPC1 and TPC2, function as the conduits for NAADP-evoked Ca2+ release from these acidic stores.

Ned-19 emerged from virtual screening as a potent and selective antagonist of the NAADP signaling pathway. It has since become an indispensable pharmacological tool for elucidating the physiological and pathological roles of NAADP-mediated lysosomal Ca2+ release.[8] This guide will explore the foundational research that has established Ned-19's mechanism of action and its utility in studying lysosomal Ca2+ dynamics.

Quantitative Data on Ned-19 Inhibition

The inhibitory potency of Ned-19 has been characterized in various experimental systems. The following tables summarize key quantitative data from foundational studies.

Table 1: Inhibitory Potency of Ned-19 on NAADP-Mediated Ca2+ Release

| Cell/System Type | Assay | Ned-19 Concentration | Effect | Reference |

| Sea Urchin Egg Homogenate | Fluorometry Bioassay | IC50: 65 nM | Inhibition of NAADP-induced Ca2+ release | [1] |

| Naïve Murine CD4+ T Cells | Fura-2 AM Calcium Imaging | 100 µM | Complete inhibition of TCR-mediated Ca2+ flux | [9] |

| Memory Murine CD4+ T Cells | Fura-2 AM Calcium Imaging | 250-300 µM | Inhibition of TCR-mediated Ca2+ flux | [9] |

| Human Cardiac Mesenchymal Stromal Cells | Fura-2 AM Calcium Imaging | 100 µM (30 min pre-incubation) | Full suppression of NAADP-AM-evoked Ca2+ mobilization | [10] |

| Hippocampal Neurons | Fura-2 AM Calcium Imaging | 50 µM (5 min pre-incubation) | Reduction of glutamate-induced Ca2+ increase | [11] |

Table 2: Effect of Ned-19 on NAADP Binding and TPC Activity

| Target | Assay | Ned-19 Concentration | Effect | Reference |

| Sea Urchin Egg NAADP Receptor | [32P]NAADP Radioreceptor Assay | IC50: 4 µM | Inhibition of NAADP binding | [1] |

| Two-Pore Channel 2 (TPC2) | Electrophysiology (direct application) | 30-100 nM | Stimulation of NAADP-mediated TPC2 activation | [9][12] |

| Two-Pore Channel 2 (TPC2) | Electrophysiology (direct application) | 1 µM | Non-competitive inhibition of NAADP-mediated TPC2 activation | [9][12] |

Note: The dual, concentration-dependent effect of Ned-19 on TPC2 activity (low concentration potentiation and high concentration inhibition) is a key characteristic of its interaction with the channel.

Signaling Pathways and Mechanisms of Action

Ned-19 exerts its effects by antagonizing the NAADP signaling pathway, which leads to the release of Ca2+ from lysosomal stores. The core components of this pathway and the points of intervention by Ned-19 and other pharmacological tools are illustrated below.

Experimental Workflow for Studying Ned-19 Effects

A typical workflow to investigate the impact of Ned-19 on cellular Ca2+ signaling involves several key steps, from cell preparation to data analysis.

Detailed Experimental Protocols

Measurement of Intracellular Ca2+ using Fura-2 AM

This protocol is adapted for fluorescence microscopy of adherent cells.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

High-quality, anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline, supplemented with 1 mM CaCl2, 1 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, pH 7.4.

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Probenecid (optional, to inhibit dye extrusion)

-

Ned-19

-

NAADP-AM or other agonist of choice

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

Loading Solution: Dilute the Fura-2 AM stock solution in the physiological saline to a final concentration of 2-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02%.

-

Cell Loading: Wash the cells twice with the physiological saline. Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark. The optimal time and temperature should be determined empirically for each cell type to ensure adequate dye loading and de-esterification while minimizing compartmentalization into organelles.[6][13]

-

Washing: After loading, wash the cells three times with the physiological saline to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM to Fura-2.

-

Ned-19 Incubation: Replace the buffer with saline containing the desired concentration of Ned-19 or vehicle (DMSO) and incubate for the specified time (e.g., 5-30 minutes) before stimulation.[10][11]

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

-

Stimulation: After recording a stable baseline fluorescence, add the agonist (e.g., NAADP-AM) to the chamber and continue recording.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.

Pharmacological Depletion and Inhibition of Lysosomal Ca2+ Stores

4.2.1. Glycyl-L-phenylalanine 2-naphthylamide (GPN) Treatment

GPN is a substrate for the lysosomal enzyme cathepsin C. Its cleavage within the lysosome leads to osmotic lysis and the release of lysosomal contents, including Ca2+.[14]

Protocol:

-

Prepare a stock solution of GPN in water or a suitable buffer.

-

During a Ca2+ imaging experiment, add GPN to the cells at a final concentration of 50-200 µM.[10]

-

Monitor the subsequent rise in cytosolic Ca2+ as an indicator of lysosomal Ca2+ release. It is important to note that recent studies suggest GPN may also have off-target effects on the endoplasmic reticulum, so results should be interpreted with caution.[8][15]

4.2.2. Bafilomycin A1 Treatment

Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), which is responsible for maintaining the acidic pH of lysosomes. Inhibition of the V-ATPase disrupts the proton gradient necessary for Ca2+ uptake into lysosomes, leading to their gradual depletion of Ca2+.[16][17]

Protocol:

-

Prepare a stock solution of Bafilomycin A1 in DMSO.

-

For acute effects, pre-incubate cells with 100-400 nM Bafilomycin A1 for 30-60 minutes before the experiment.[18]

-

For chronic depletion, treat cells with a lower concentration (e.g., 100 nM) for several hours.

-

Assess the effect on agonist-induced Ca2+ signals. A diminished response to a lysosome-targeting agonist after Bafilomycin A1 treatment suggests the involvement of lysosomal Ca2+ stores.

Assessment of Autophagy by Western Blotting for LC3 and p62

Ned-19, by inhibiting lysosomal Ca2+ release, can impact autophagy. Autophagic flux can be monitored by observing the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

Protocol:

-

Cell Treatment: Treat cells with Ned-19 at the desired concentration and for the appropriate duration. Include control groups (vehicle-treated) and positive/negative controls for autophagy induction/inhibition. To measure autophagic flux, include a condition where cells are co-treated with an inhibitor of lysosomal degradation (e.g., Bafilomycin A1 or chloroquine) for the last 2-4 hours of the experiment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel to resolve LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][19]

-

-

Data Analysis: Quantify the band intensities using densitometry. An increase in the LC3-II/LC3-I ratio or LC3-II levels (normalized to the loading control) indicates an accumulation of autophagosomes. A decrease in p62 levels suggests increased autophagic degradation. Comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor allows for the calculation of autophagic flux.

Conclusion

Ned-19 has proven to be a cornerstone tool in the investigation of NAADP-mediated Ca2+ signaling from lysosomal stores. Its ability to selectively antagonize this pathway has allowed researchers to dissect the intricate roles of lysosomal Ca2+ in a multitude of cellular processes. This guide has provided a consolidated resource of the foundational quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. For professionals in research and drug development, a thorough understanding of the principles and methodologies outlined herein is essential for leveraging Ned-19 to its full potential in uncovering novel biological mechanisms and identifying new therapeutic targets. As research in this field continues to evolve, the foundational knowledge of Ned-19's action will remain critical for the interpretation of new discoveries and the design of future investigations into the complex world of intracellular Ca2+ signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological Methods for the Study of TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 6. hellobio.com [hellobio.com]

- 7. benchchem.com [benchchem.com]

- 8. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. moodle2.units.it [moodle2.units.it]

- 14. The lysosomotrope GPN mobilises Ca2+ from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid recycling of Ca2+ between IP3-sensitive stores and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Ned 19: A Technical Guide to a Potent NAADP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ned 19 is a potent and selective antagonist of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptor, a key player in intracellular calcium signaling. Discovered through virtual screening, this small molecule has become an invaluable tool for probing the physiological and pathological roles of NAADP-mediated Ca2+ release. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Ned 19. It details the experimental protocols for key assays used to evaluate its activity and presents its mechanism of action through signaling pathway diagrams.

Chemical Structure and Properties

Ned 19, systematically named (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a complex heterocyclic molecule. Its structure is characterized by a tetrahydro-β-carboline core linked to a methoxyphenyl group, which in turn is substituted with a piperazinyl-methyl moiety bearing a fluorophenyl group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

| Molecular Formula | C₃₀H₃₁FN₄O₃[1][2][3][4] |

| Molecular Weight | 514.60 g/mol [1][2][3][5] |

| CAS Number | 1354235-96-3 (for trans-Ned 19)[1][2][3][6] |

| SMILES | FC1=CC=CC=C1N2CCN(CC3=CC([C@H]4N--INVALID-LINK--CC5=C4NC6=C5C=CC=C6)=CC=C3OC)CC2 |

Physicochemical Properties

| Property | Value | Source |

| Predicted LogP | 3.68 | Naylor et al., 2009[2] |

| Solubility | DMSO: ≥ 100 mMDMF: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | R&D Systems[2], Cayman Chemical[1] |

| Appearance | Crystalline solid | Cayman Chemical[1] |

Pharmacological Properties

The primary pharmacological action of Ned 19 is the potent and selective antagonism of the NAADP receptor. It functions as a non-competitive antagonist, inhibiting NAADP-mediated Ca2+ release from intracellular stores.[7] This action is crucial in studying the diverse cellular processes regulated by NAADP, including T-cell activation, insulin secretion, and smooth muscle contraction.

Mechanism of Action

Ned 19 exerts its inhibitory effect on the NAADP signaling pathway. NAADP is a potent second messenger that mobilizes Ca2+ from acidic intracellular stores, such as lysosomes, by gating Two-Pore Channels (TPCs).[8] Ned 19 blocks this process, thereby preventing the downstream effects of NAADP-induced Ca2+ signals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the biological activity of trans-Ned 19 and its stereoisomer, cis-Ned 19.

Table 2.2.1: In Vitro Activity of trans-Ned 19

| Parameter | Value | Assay System | Reference |

| IC₅₀ (NAADP-mediated Ca²⁺ release) | 6 nM | Sea urchin egg homogenate | Tocris Bioscience[9] |

| IC₅₀ (NAADP binding) | 0.4 nM | Sea urchin egg homogenate | Tocris Bioscience[9] |

| IC₅₀ (NAADP-mediated Ca²⁺ signaling) | 65 nM | Not specified | MedChemExpress[7] |

| IC₅₀ (Glucose-induced Ca²⁺ increases) | 3 µM | Mouse pancreatic islets | Naylor et al., 2009[2] |

Table 2.2.2: In Vitro Activity of cis-Ned 19

| Parameter | Value | Assay System | Reference |

| IC₅₀ (NAADP-mediated Ca²⁺ release) | 800 nM | Not specified | Tocris Bioscience[10] |

| IC₅₀ (NAADP binding) | 15 µM | Not specified | Tocris Bioscience[10] |

In Vivo Data

In vivo studies have demonstrated the efficacy of Ned 19 in various animal models.

| Application | Dosage and Administration | Animal Model | Outcome | Reference |

| Inhibition of tumor growth | 5 mg/kg, intraperitoneally, every other day for 4 weeks | C57BL/6 mice with B16 melanoma | Significantly impaired tumor growth and vascularization | MedChemExpress[7] |

| Modulation of T-cell plasticity | 20 mg/kg, intraperitoneally, daily for 1 week | Mice | No adverse effects observed | Nawrocki et al., 2021[11] |

Experimental Protocols